molecular formula C17H18N2O6 B11023472 4,5-dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide

4,5-dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide

Cat. No.: B11023472
M. Wt: 346.3 g/mol
InChI Key: ZAEMBBSNWIEQEK-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide is an organic compound characterized by its complex structure, which includes methoxy groups, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide typically involves multiple steps:

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Benzylation: The amine is then reacted with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzylamine derivative.

    Amidation: Finally, the benzylamine derivative is converted to the benzamide by reacting with an appropriate acylating agent, such as acetic anhydride or benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5-Dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzamide: Lacks the 2-methoxybenzyl group, which may affect its biological activity and chemical reactivity.

    4,5-Dimethoxy-N-(2-chlorobenzyl)-2-nitrobenzamide: Contains a chlorine atom instead of a methoxy group, potentially altering its properties.

    4,5-Dimethoxy-N-(2-methylbenzyl)-2-nitrobenzamide: Contains a methyl group instead of a methoxy group, which may influence its interactions and stability.

Uniqueness

4,5-Dimethoxy-N-(2-methoxybenzyl)-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

4,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-2-nitrobenzamide

InChI

InChI=1S/C17H18N2O6/c1-23-14-7-5-4-6-11(14)10-18-17(20)12-8-15(24-2)16(25-3)9-13(12)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)

InChI Key

ZAEMBBSNWIEQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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